Vat-Cit-PAB-Monomethyl Dolastatin 10

ADC payload potency Auristatin cytotoxicity Lymphoma cell lines

ADC developers require defined drug-linker conjugates with validated linker-payload performance to reduce late-stage attrition. Vat-Cit-PAB-Monomethyl Dolastatin 10 (CAS 1415329-13-3) provides a pre-assembled, well-characterized solution: • Sub-nanomolar potency: IC50 of 0.95 nM (WSU) and 3.3 nM (BJAB) against B-cell lymphoma lines • Uncharged, membrane-permeable MMAD payload enables bystander killing in solid tumor models-a critical advantage over charged auristatins • Cathepsin B-cleavable Val-Cit-PAB linker with predictable serum stability and intracellular release kinetics Supplied ≥98% pure; stored at -20°C; shipped under blue ice for global delivery.

Molecular Formula C60H93N11O11S
Molecular Weight 1176.5 g/mol
Cat. No. B10818655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVat-Cit-PAB-Monomethyl Dolastatin 10
Molecular FormulaC60H93N11O11S
Molecular Weight1176.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N
InChIInChI=1S/C60H93N11O11S/c1-14-38(8)51(46(80-12)33-47(72)71-30-19-23-45(71)52(81-13)39(9)53(73)67-44(57-63-29-31-83-57)32-40-20-16-15-17-21-40)69(10)58(77)49(36(4)5)68-56(76)50(37(6)7)70(11)60(79)82-34-41-24-26-42(27-25-41)65-54(74)43(22-18-28-64-59(62)78)66-55(75)48(61)35(2)3/h15-17,20-21,24-27,29,31,35-39,43-46,48-52H,14,18-19,22-23,28,30,32-34,61H2,1-13H3,(H,65,74)(H,66,75)(H,67,73)(H,68,76)(H3,62,64,78)/t38-,39+,43-,44-,45-,46+,48-,49-,50-,51-,52+/m0/s1
InChIKeyGXCUHADNABTLIA-VTSYECEKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Vat-Cit-PAB-MMAD ADC Drug-Linker


Vat-Cit-PAB-Monomethyl Dolastatin 10 (CAS 1415329-13-3) is a drug-linker conjugate specifically designed for the synthesis of antibody-drug conjugates (ADCs) . It comprises the highly potent tubulin inhibitor Monomethyl Dolastatin 10 (also known as Monomethyl Auristatin D, or MMAD), which is a synthetic analog of the natural antimitotic agent Dolastatin 10 , covalently linked to the protease-cleavable Valine-Citrulline-p-Aminobenzyloxycarbonyl (Val-Cit-PAB) linker system . This construct serves as a modular component, enabling researchers to attach the complete linker-payload unit to a target-specific antibody, thereby creating a targeted cytotoxic agent .

Key Distinctions: MMAD vs. Other Auristatin Conjugates


The selection of an ADC drug-linker conjugate is not based on a simple generic choice of a payload class, as subtle structural variations among auristatin derivatives and linker chemistries profoundly impact critical drug properties. This specific conjugate, Vat-Cit-PAB-Monomethyl Dolastatin 10, possesses a unique combination of the MMAD payload and the Val-Cit-PAB linker that distinguishes it from more common alternatives like Val-Cit-PAB-MMAE or Val-Cit-PAB-MMAF. Differences in the payload's inherent cytotoxicity, membrane permeability, and interaction with efflux pumps can alter the final ADC's efficacy and safety profile [1]. Furthermore, the specific linker-payload combination dictates stability in circulation and the mechanism of intracellular drug release, which are crucial for therapeutic index [2]. Therefore, substituting with a seemingly similar auristatin-based conjugate without evaluating these specific differentiating characteristics can lead to significant, and potentially detrimental, differences in experimental or clinical outcomes [3].

Quantitative Evidence: MMAD Differentiation


Potent Cytotoxicity in Lymphoma Cell Lines

Vat-Cit-PAB-Monomethyl Dolastatin 10 demonstrates potent cytotoxic activity, achieving sub-nanomolar IC50 values in specific lymphoma cell lines. This is a critical differentiation point when selecting a payload for targeting hematologic malignancies . The free payload, MMAD, is a highly potent tubulin inhibitor .

ADC payload potency Auristatin cytotoxicity Lymphoma cell lines

MMAD vs. MMAF Payload Potency

While both MMAD and MMAF are potent auristatin analogs used in ADCs, they exhibit different inherent properties. MMAF contains a charged C-terminal phenylalanine residue, which attenuates its cytotoxic activity compared to its uncharged counterpart, MMAE, likely due to impaired intracellular access [1]. The MMAD payload, also an uncharged auristatin derivative , does not possess this structural feature associated with attenuated activity. This distinction is important for researchers selecting a payload based on desired membrane permeability and bystander killing effect requirements.

ADC payload comparison MMAD vs MMAF Auristatin cytotoxicity

Complete Tumor Regression in Xenograft Models

Antibody-drug conjugates (ADCs) constructed using Monomethyl Dolastatin 10 (MMAD) as the payload have demonstrated the capacity to achieve complete tumor regression in rodent xenograft models . This level of in vivo efficacy, when combined with site-specific conjugation techniques, is a critical performance indicator that positions MMAD as a highly effective warhead.

In vivo ADC efficacy MMAD ADC Xenograft tumor regression

Val-Cit-PAB Cleavable Linker System

This conjugate utilizes the Valine-Citrulline-p-Aminobenzyloxycarbonyl (Val-Cit-PAB) linker, which is a well-established, enzymatically cleavable system specifically designed for ADCs . Its mechanism relies on intracellular cleavage by cathepsin B, a lysosomal protease predominantly active inside target cells, thereby facilitating the selective release of the cytotoxic payload and minimizing premature systemic release [1]. The presence of the PAB spacer facilitates efficient cleavage of the drug from the linker .

ADC linker technology Val-Cit-PAB linker Enzymatic drug release

Optimal Application Scenarios for MMAD ADC


Next-Generation ADCs for Hematologic Malignancies

Given its demonstrated sub-nanomolar IC50 values against lymphoma cell lines like WSU (0.95 nM) and BJAB (3.3 nM) , this drug-linker conjugate is a strong candidate for developing antibody-drug conjugates targeting B-cell and other hematologic cancers. Researchers can conjugate it to antibodies specific for hematologic tumor antigens (e.g., CD19, CD20, CD22) to create potent, targeted therapies where high payload sensitivity is crucial.

Solid Tumor ADCs with Bystander Killing Effect

The MMAD payload is an uncharged, membrane-permeable auristatin derivative . This property makes the Vat-Cit-PAB-Monomethyl Dolastatin 10 conjugate well-suited for targeting solid tumors, where the released, uncharged payload can diffuse out of the target antigen-positive cell and into neighboring antigen-negative cancer cells, thereby exerting a 'bystander killing' effect. This is a key advantage over ADCs using charged payloads like MMAF, which have more limited membrane permeability [1].

Preclinical Xenograft Efficacy Evaluation

For research programs aiming to demonstrate robust in vivo proof-of-concept, this conjugate is appropriate because ADCs built with the MMAD payload have been shown to achieve complete tumor regression in rodent xenograft models . This provides a high benchmark for in vivo efficacy that may not be achievable with less potent payloads, making it a compelling choice for studies where maximal tumor shrinkage is the primary endpoint.

ADC Engineering with Cleavable Linker System

This product incorporates the extensively characterized Val-Cit-PAB linker [2]. This makes it an excellent choice for ADC programs that prioritize a predictable and well-understood mechanism of drug release via intracellular cathepsin B cleavage. The reliable serum stability and efficient enzymatic processing of this linker system reduce development risks compared to using novel or less-validated linker technologies.

Technical Documentation Hub

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